4,6-Dichloro-7-methylcoumarin
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Overview
Description
4,6-Dichloro-7-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties
Preparation Methods
The synthesis of 4,6-Dichloro-7-methylcoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of resorcinol with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride . The reaction conditions often require heating to facilitate the formation of the coumarin ring structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-7-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydrocoumarin derivatives.
Substitution: Halogenation reactions can introduce additional chlorine or bromine atoms into the coumarin structure.
Scientific Research Applications
4,6-Dichloro-7-methylcoumarin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-methylcoumarin involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4,6-Dichloro-7-methylcoumarin can be compared with other coumarin derivatives such as:
4-Methyl-7-hydroxycoumarin: Known for its strong fluorescence and use in fluorescent probes.
6,7-Dihydroxy-4-methylcoumarin: Exhibits significant anti-inflammatory and antioxidant activities.
8-Amino-4,7-dihydroxy-chromen-2-one: Demonstrates potent antibacterial properties.
The uniqueness of this compound lies in its dichloro substitution, which enhances its antimicrobial and antioxidant properties compared to other coumarin derivatives .
Properties
IUPAC Name |
4,6-dichloro-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-5-2-9-6(3-7(5)11)8(12)4-10(13)14-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZSDIMHBMBARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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